

Spectroscopic Unveiling of Formyl Bromide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Formyl bromide*

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This technical guide provides a comprehensive overview of the spectroscopic data available for **formyl bromide** (HCOBr), a reactive carbonyl compound of interest in various chemical studies. Due to its inherent instability, the experimental characterization of **formyl bromide** presents unique challenges. This document collates available infrared (IR) spectroscopic data and offers theoretically predicted Nuclear Magnetic Resonance (NMR) parameters. Detailed experimental protocols relevant to the study of such unstable species are also presented.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The gas-phase IR spectrum of **formyl bromide** has been experimentally determined, offering valuable insights into its bonding and geometry.

Data Presentation: IR Vibrational Frequencies

The fundamental vibrational frequencies of **formyl bromide** (HCOBr) have been identified and are summarized in the table below. These values are crucial for the identification and quantification of this molecule in complex reaction mixtures.

Vibrational Mode	Assignment	Frequency (cm ⁻¹)	Reference
v ₁	C-H stretch	2911.9	[1]
v ₂	C=O stretch	1797.9	[1]
v ₃	C-H in-plane bend	1270.9	[1]
v ₄	C-Br stretch	646.3	[1]
v ₅	C-H out-of-plane bend	Not Observed	-
v ₆	O=C-Br in-plane bend	893.4	[1]

Table 1: Experimental Gas-Phase Infrared Vibrational Frequencies of **Formyl Bromide** (HCOBr)

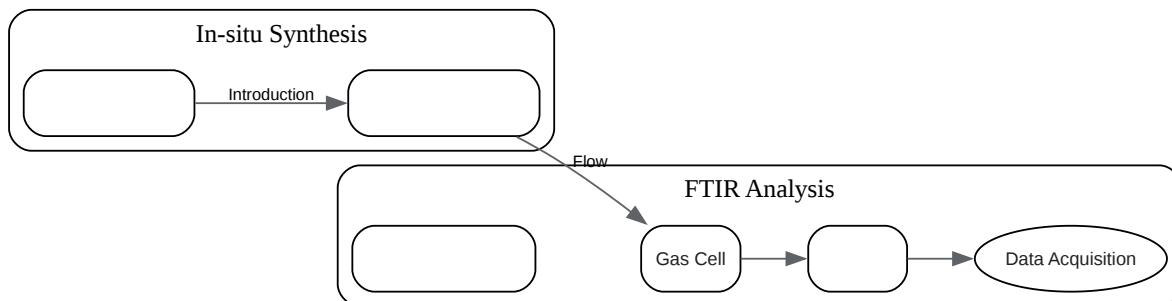
Experimental Protocols: Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

The acquisition of high-quality gas-phase FTIR spectra of unstable molecules like **formyl bromide** necessitates specialized experimental setups designed to generate and analyze the species *in situ* while minimizing decomposition.

Synthesis of **Formyl Bromide** for Spectroscopic Analysis:

Formyl bromide is typically generated in the gas phase immediately prior to spectroscopic analysis due to its high reactivity and tendency to decompose. A common method involves the photolysis of a suitable precursor mixture. For instance, a mixture of dibromine (Br₂) and formaldehyde (H₂CO) in a nitrogen (N₂) bath gas can be irradiated with visible light. This initiates a radical chain reaction, leading to the formation of **formyl bromide**.

Experimental Workflow:



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Caption: Workflow for Gas-Phase FTIR Analysis of **Formyl Bromide**.

Apparatus and Procedure:

- **Gas Handling System:** A vacuum-tight gas handling manifold is used to prepare and introduce the precursor mixture (e.g., Br₂, H₂CO, and N₂) into the photolysis cell. Mass flow controllers are employed to precisely regulate the concentration of each component.
- **Photolysis Cell/Gas Cell:** A long-path gas cell, often with multi-pass optics (e.g., a White cell), is used to increase the effective path length of the infrared beam through the sample, thereby enhancing the absorption signals of the low-concentration **formyl bromide**. The cell is equipped with windows transparent to both the photolysis radiation (e.g., quartz) and the infrared beam (e.g., KBr or ZnSe).
- **FTIR Spectrometer:** A high-resolution FTIR spectrometer is used to record the infrared spectra. The spectrometer is typically purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
- **Data Acquisition:** Spectra are collected before, during, and after photolysis to identify the absorption features of the newly formed products. Background spectra of the precursor mixture are subtracted from the product spectra to isolate the absorptions of **formyl bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, the experimental determination of ^1H and ^{13}C NMR spectra of **formyl bromide** has not been reported in the peer-reviewed literature. This is primarily attributed to the molecule's instability, which makes it challenging to prepare and maintain at concentrations suitable for NMR analysis in solution.

However, computational methods can provide valuable predictions of NMR chemical shifts, which can aid in the potential future identification of this compound or its derivatives.

Data Presentation: Predicted NMR Chemical Shifts

The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **formyl bromide**, calculated using computational chemistry software. It is crucial to note that these are theoretical values and should be treated as estimations until they can be experimentally verified.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity
^1H	9.5 - 10.5	Singlet

Table 2: Predicted ^1H NMR Chemical Shift for **Formyl Bromide**

Nucleus	Predicted Chemical Shift (δ , ppm)
^{13}C	160 - 170

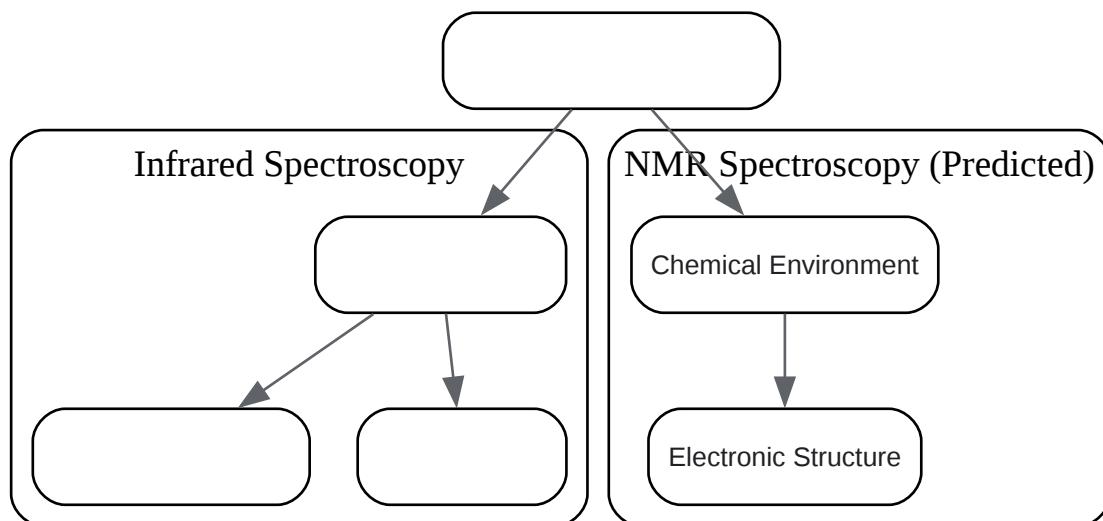
Table 3: Predicted ^{13}C NMR Chemical Shift for **Formyl Bromide**

Note on Predicted Values: The predicted chemical shifts are influenced by the computational method and basis set used. The ranges provided are typical for formyl protons and carbonyl carbons in similar chemical environments. The actual experimental values, if obtained, may differ.

Experimental Protocols: NMR Spectroscopy of Reactive Intermediates

The study of reactive and unstable species by NMR spectroscopy requires specialized techniques to either increase the lifetime of the species or to enhance the sensitivity of the measurement.

Logical Relationship of Spectroscopic Analysis:



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Caption: Logical Flow of Spectroscopic Information for **Formyl Bromide**.

Potential Experimental Approaches:

- Low-Temperature NMR: By preparing and analyzing the sample at very low temperatures, the rates of decomposition reactions can be significantly reduced, potentially allowing for the acquisition of NMR spectra. This would involve the use of a cryoprobe and a suitable deuterated solvent with a low freezing point.
- In-situ Generation: Similar to the IR experiments, **formyl bromide** could be generated within the NMR tube immediately prior to measurement. This could be achieved through rapid mixing of precursors or by initiating a photochemical reaction within the NMR spectrometer's probe.
- Flow NMR: A continuous flow system could be devised where **formyl bromide** is synthesized in a reactor and then immediately flows through an NMR flow cell. This would allow for the continuous analysis of the freshly prepared compound.

- Trapping and Derivatization: **Formyl bromide** could be reacted with a trapping agent to form a more stable derivative. The NMR spectrum of the derivative could then be used to infer the presence and structure of the original **formyl bromide**.

This guide provides a summary of the current state of knowledge regarding the spectroscopic properties of **formyl bromide**. While experimental IR data is available, the NMR characteristics remain in the realm of theoretical prediction, highlighting an area for future experimental investigation. The provided protocols offer a starting point for researchers aiming to study this and other reactive chemical species.

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References

- 1. HCOBr [webbook.nist.gov]
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